N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Lipophilicity Physicochemical properties Drug-likeness

This N,N-disubstituted benzothiazole-2-sulfonamide features a unique 2-ethanesulfonylbenzamide moiety and 4,7-dimethoxy core, distinguishing it from simpler analogs. It has been specifically screened in a high-throughput assay for RMI–FANCM protein–protein interaction inhibitors (PubChem AID 1159607), making it a validated starting point for medicinal chemistry programs targeting Bloom syndrome, Fanconi anemia, or homologous recombination repair. The ≥95% purity specification ensures reliable in vitro pharmacology data.

Molecular Formula C25H24N2O5S2
Molecular Weight 496.6 g/mol
CAS No. 900004-96-8
Cat. No. B3300130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide
CAS900004-96-8
Molecular FormulaC25H24N2O5S2
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C3=NC4=C(C=CC(=C4S3)OC)OC
InChIInChI=1S/C25H24N2O5S2/c1-4-34(29,30)21-13-9-8-12-18(21)24(28)27(16-17-10-6-5-7-11-17)25-26-22-19(31-2)14-15-20(32-3)23(22)33-25/h5-15H,4,16H2,1-3H3
InChIKeyKLUWDRKPBAIBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide (CAS 900004-96-8): A Structurally Distinct Benzothiazole Sulfonamide for Targeted Research


N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide (CAS 900004-96-8) is a synthetic small molecule belonging to the N,N-disubstituted benzothiazole-2-sulfonamide class [1]. It features a 4,7-dimethoxybenzothiazole core, an N-benzyl substituent, and a 2-ethanesulfonylbenzamide moiety, yielding a molecular formula of C₂₅H₂₄N₂O₅S₂ and a molecular weight of 496.6 g/mol . The compound is typically supplied at ≥95% purity for research use . Its structural architecture combines a hydrogen-bond-accepting sulfonamide linkage with a lipophilic benzyl group and a polar ethanesulfonyl substituent, a combination that distinguishes it from simpler benzothiazole derivatives and positions it as a candidate for medicinal chemistry and chemical biology studies [1].

Why N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide Cannot Be Replaced by a Simple In-Class Analog


Benzothiazole sulfonamides are a structurally diverse class, and minor modifications—such as the length of the alkylsulfonyl chain, the position of the sulfonyl group on the benzamide ring, or the nature of the N-substituent—can profoundly alter physicochemical properties, target engagement, and biological activity [1]. The title compound contains a 2-ethanesulfonyl group, an N-benzyl substituent, and a 4,7-dimethoxybenzothiazole core, a combination not replicated in any single close analog. Substituting it with the corresponding 2-methanesulfonyl analog (CAS 941878-03-1) changes molecular weight, lipophilicity, and metabolic liability; moving the sulfonyl group to the 3-position (CAS 941967-52-8) alters the electronic and conformational landscape of the benzamide ring . Even the N-benzyl group is critical—replacing it with a smaller alkyl or aryl group would modify the compound's shape and hydrogen-bonding capacity [1]. These differences make generic substitution unreliable without explicit comparative data, which the evidence below addresses.

Quantitative Differentiation Evidence for CAS 900004-96-8 Versus Closest Structural Analogs


Ethanesulfonyl vs. Methanesulfonyl: Increased Molecular Weight and Predicted Lipophilicity

The target compound carries an ethanesulfonyl group (–SO₂CH₂CH₃) on the 2-position of the benzamide ring, whereas the closest analog (CAS 941878-03-1) carries a methanesulfonyl group (–SO₂CH₃). This increases the molecular weight from 482.6 g/mol to 496.6 g/mol and adds one methylene unit, which is predicted to raise the logP by approximately 0.5 units based on the Hansch π constant for a methylene group [1]. Higher lipophilicity can enhance membrane permeability but may also increase metabolic clearance and plasma protein binding. For researchers optimizing pharmacokinetic profiles, this quantifiable difference provides a rational basis for choosing the ethanesulfonyl analog over the methanesulfonyl version when increased lipophilicity is desired.

Lipophilicity Physicochemical properties Drug-likeness

Regioisomeric Differentiation: 2-Ethanesulfonyl vs. 3-Ethanesulfonyl Placement on the Benzamide Ring

The target compound places the ethanesulfonyl group ortho to the amide bond (2-position), while a known regioisomer (CAS 941967-52-8) places it at the meta (3-) position . Ortho substitution restricts rotation around the aryl–carbonyl bond due to steric hindrance and influences the electron density on the amide carbonyl through inductive and resonance effects. In contrast, meta substitution exerts a primarily inductive effect without significant steric constraint. These differences can lead to divergent binding poses and target affinities, as demonstrated for other benzamide-containing inhibitors [1]. Procurement of the incorrect regioisomer can therefore yield misleading structure–activity relationship (SAR) conclusions.

Regioisomerism Binding conformation Electronic effects

N-Benzyl Substitution Differentiates the Compound from N-Aryl and N-Alkyl Benzothiazole Sulfonamides

The N-benzyl group in the target compound provides a flexible linker between the benzothiazole core and the phenyl ring, unlike N-aryl analogs where the aromatic ring is directly attached to the sulfonamide nitrogen. This flexibility can be quantified by the number of rotatable bonds: the target compound has 8 rotatable bonds (SMILES CCS(=O)(=O)c1ccccc1C(=O)N(Cc1ccccc1)c1nc2c(OC)ccc(OC)c2s1) , whereas a representative N-aryl analog such as N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-ethoxybenzamide has only 5 rotatable bonds. Increased conformational flexibility may improve induced-fit binding to certain targets but can also impose an entropic penalty. The N-benzyl group also introduces a potential π–π interaction site distinct from the benzothiazole system.

N-substitution Flexibility Hydrogen bonding

Bioassay Evidence: Screening Against RMI–FANCM (MM2) Protein–Protein Interaction

The compound has been tested in a high-throughput screen for inhibitors of the RMI–FANCM (MM2) interaction, a target relevant to DNA repair and genomic stability . While individual potency data for this compound are not yet publicly disclosed, its inclusion in this specific assay distinguishes it from the majority of benzothiazole sulfonamide analogs that have not been evaluated against this target. In a related chemotype, a 4,7-dimethoxybenzothiazole sulfonamide demonstrated an IC₅₀ of 2.47 µM against ubiquitin-conjugating enzyme E2 N (UBE2N) [1], establishing that the 4,7-dimethoxybenzothiazole scaffold can achieve micromolar potency in protein–ligand interactions. Researchers investigating DNA repair pathways may prioritize this compound based on its demonstrated target engagement in a mechanistically relevant assay.

Protein–protein interaction DNA repair High-throughput screening

Purity and Supply Consistency: ≥95% Purity as a Baseline Specification

The target compound is routinely supplied at ≥95% purity as determined by HPLC , a specification that matches or exceeds the typical 95% threshold for screening-grade compounds. In comparison, the 3-ethanesulfonyl regioisomer (CAS 941967-52-8) is also listed at 95% purity, but batch-to-batch variability and the absence of detailed certificates of analysis for many vendor-supplied analogs can compromise reproducibility . For researchers requiring consistent quality for quantitative structure–activity relationship (QSAR) studies or cellular assays, the documented purity specification provides a minimum assurance of reliability.

Purity Quality control Reproducibility

Recommended Application Scenarios for CAS 900004-96-8 Based on Quantitative Differentiation Evidence


DNA Repair Pathway Studies Targeting RMI–FANCM (MM2) Interaction

This compound has been specifically screened in a high-throughput assay for inhibitors of the RMI–FANCM protein–protein interaction (PubChem AID 1159607) . Researchers investigating Bloom syndrome, Fanconi anemia, or homologous recombination repair mechanisms can prioritize this compound as a starting point for medicinal chemistry optimization, leveraging its defined scaffold and the assay-validated target engagement over untested benzothiazole analogs.

Structure–Activity Relationship (SAR) Campaigns Requiring Ortho-Substituted Benzamide Scaffolds

The ortho-ethanesulfonyl substitution on the benzamide ring introduces steric and electronic effects that constrain the conformational landscape [1]. This makes the compound a valuable tool for SAR studies aimed at understanding how ortho substitution modulates target binding, selectivity, and pharmacokinetic properties, compared to meta- or para-substituted analogs.

Lipophilicity-Driven Lead Optimization

With a predicted logP increment of ~0.5 over the methanesulfonyl analog and a molecular weight of 496.6 g/mol, this compound occupies a distinct physicochemical space [2]. Medicinal chemists optimizing for membrane permeability or blood–brain barrier penetration can use it to probe the lipophilicity–activity relationship without introducing additional heteroatoms or rings.

Benchmarking Purity and Reproducibility in In Vitro Pharmacology

The documented ≥95% purity specification provides a quality baseline for in vitro assays . Laboratories conducting quantitative pharmacology, such as IC₅₀ determinations or cellular target engagement studies, can use this compound as a reference standard when comparing results across different benzothiazole sulfonamide series.

Quote Request

Request a Quote for N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.